Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 919286-36-5
VCID: VC16921798
InChI: InChI=1S/C12H23NO2/c1-4-6-8-12(5-2)9-7-10-13(12)11(14)15-3/h4-10H2,1-3H3
SMILES:
Molecular Formula: C12H23NO2
Molecular Weight: 213.32 g/mol

Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate

CAS No.: 919286-36-5

Cat. No.: VC16921798

Molecular Formula: C12H23NO2

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate - 919286-36-5

Specification

CAS No. 919286-36-5
Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
IUPAC Name methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H23NO2/c1-4-6-8-12(5-2)9-7-10-13(12)11(14)15-3/h4-10H2,1-3H3
Standard InChI Key FBMZYFCFTNCLET-UHFFFAOYSA-N
Canonical SMILES CCCCC1(CCCN1C(=O)OC)CC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 2-position with both butyl (-C4H9\text{-C}_4\text{H}_9) and ethyl (-C2H5\text{-C}_2\text{H}_5) groups. The 1-position is esterified with a methyl carboxylate group (-COOCH3\text{-COOCH}_3), contributing to its polar surface area of 29.5 Ų . The compound’s stereochemistry includes a quaternary carbon at the 2-position, introducing steric hindrance that influences its reactivity and conformational stability.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC NameMethyl 2-butyl-2-ethylpyrrolidine-1-carboxylate
SMILESCCCCC1(CCCN1C(=O)OC)CC
InChIKeyFBMZYFCFTNCLET-UHFFFAOYSA-N
Molecular FormulaC12H23NO2\text{C}_{12}\text{H}_{23}\text{NO}_{2}
Molecular Weight213.32 g/mol
XLogP33.2

Synthesis and Production

Synthetic Routes

The synthesis of methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate likely involves a multi-step strategy:

  • Ring Formation: Cyclization of a γ-amino ketone or nitrile under acidic or basic conditions to generate the pyrrolidine core.

  • Alkylation: Sequential alkylation at the 2-position using butyl and ethyl halides in the presence of a strong base (e.g., LDA).

  • Esterification: Reaction of the pyrrolidine carboxylic acid with methanol under catalytic acid conditions (e.g., H2SO4\text{H}_2\text{SO}_4) .

Alternative approaches may utilize transition-metal-catalyzed C–H functionalization to introduce substituents directly onto preformed pyrrolidine derivatives, though yields and selectivity remain challenges.

Industrial Scalability

Industrial production faces hurdles due to the compound’s stereochemical complexity. Enantioselective synthesis techniques, such as asymmetric hydrogenation or enzymatic resolution, could improve efficiency but require optimization . Current methods prioritize cost-effective precursors like glutaraldehyde or succinaldehyde for ring construction.

Physicochemical Properties

Solubility and Partitioning

With an XLogP3 value of 3.2, the compound exhibits moderate lipophilicity, suggesting preferential solubility in organic solvents (e.g., dichloromethane, ethyl acetate) over water. The polar surface area (29.5 Ų) indicates limited membrane permeability, a trait relevant to pharmaceutical applications .

Table 2: Predicted Physicochemical Properties

PropertyValue/Description
Melting PointNot reported
Boiling PointNot reported
DensityEstimated ~1.0 g/cm³
Refractive Index~1.46 (analogous esters)
StabilityStable under inert atmosphere

Thermal and Oxidative Stability

Applications and Uses

Pharmaceutical Intermediates

Pyrrolidine derivatives are pivotal in drug discovery, serving as scaffolds for protease inhibitors and neuromodulators. The butyl-ethyl substitution pattern in this compound may enhance binding affinity to hydrophobic enzyme pockets, making it a candidate for antiviral or anticancer agent synthesis .

Agrochemical Development

In agrochemistry, such esters function as intermediates in herbicide and insecticide production. Their ability to modulate plant hormone pathways (e.g., jasmonate signaling) warrants further exploration .

Recent Research and Future Directions

Emerging Studies

Recent patents highlight its potential as a building block for ionic liquids with low viscosity and high thermal stability, advantageous for battery electrolytes . Computational studies suggest utility in metal-organic frameworks (MOFs) for gas storage, though experimental validation is pending .

Knowledge Gaps

Critical unknowns include:

  • Ecotoxicity: Impact on aquatic and terrestrial ecosystems.

  • Metabolic Pathways: In vitro and in vivo degradation mechanisms.

  • Synthetic Optimization: Catalytic systems for enantioselective production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator